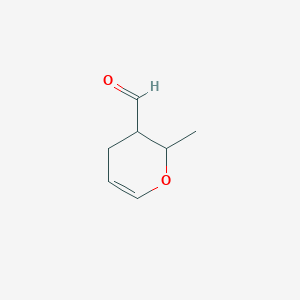

5-Formyl-6-methyl-4,5-dihydropyran

Description

Properties

CAS No. |

1346753-20-5 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-methyl-3,4-dihydro-2H-pyran-3-carbaldehyde |

InChI |

InChI=1S/C7H10O2/c1-6-7(5-8)3-2-4-9-6/h2,4-7H,3H2,1H3 |

InChI Key |

DGEGXQWXTLOQAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC=CO1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings

- Synthetic Utility : Studies demonstrate that this compound serves as a precursor for chiral ligands in asymmetric catalysis, outperforming less functionalized dihydropyrans in enantioselective reactions .

- Thermodynamic Stability : Computational analyses reveal that the formyl group lowers the activation energy for ring-opening by 12–15 kJ/mol compared to 6-Methyl-4,5-dihydropyran .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Formyl-6-methyl-4,5-dihydropyran, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : Synthesis typically involves anhydrous solvents (e.g., tetrahydrofuran) under inert atmospheres to prevent side reactions. Temperature control (e.g., reflux or low-temperature stirring) is critical for regioselectivity. For example, analogous dihydropyran derivatives are synthesized via cyclization reactions with precise stoichiometric ratios of aldehydes and methyl-substituted precursors. Post-reaction purification via column chromatography or recrystallization (e.g., using boiling water for analogs) ensures product integrity .

Q. How can researchers confirm the molecular structure and functional groups of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying proton environments and carbon frameworks, particularly the formyl (-CHO) and methyl (-CH₃) groups. X-ray crystallography provides definitive spatial arrangement data. For analogs, coupling constants in NMR spectra (e.g., diastereotopic protons in dihydropyrans) and crystallographic data (bond angles, torsion angles) are used to validate stereochemistry .

Q. What analytical techniques ensure purity and reproducibility in synthesizing this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry confirms purity (>95%). Elemental analysis (±0.4% for C, H, N) validates empirical formulas. Recrystallization from polar solvents (e.g., water or ethanol) is recommended for analogs to remove byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism in formyl groups) or impurities. Strategies include:

- Variable Temperature (VT) NMR to identify temperature-dependent shifts.

- Computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data.

- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in diastereomeric mixtures .

Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase or kinase analogs).

- In Vitro Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., fluorometric or colorimetric readouts). Include positive controls (e.g., known inhibitors) and dose-response curves.

- Metabolic Stability : Assess hepatic microsome stability using LC-MS/MS to quantify parent compound degradation .

Q. How can computational chemistry aid in predicting the reactivity of the formyl group in further functionalization?

- Methodological Answer :

- Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., aldol condensations or Schiff base formations) using transition state theory (Gaussian or ORCA software).

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. What strategies mitigate stability issues during storage or handling of this compound?

- Methodological Answer :

- Storage : Use amber vials under nitrogen at -20°C to prevent oxidation of the formyl group.

- Solubility : Pre-dissolve in anhydrous DMSO or THF for biological assays to avoid hydrolysis.

- Handling : Conduct reactions under inert atmospheres (argon/glovebox) for air-sensitive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.